5-(Trifluoromethyl)benzothiophene-2-carboxamide

Purity Quality Control Chemical Procurement

Researchers requiring a defined trifluoromethyl substitution pattern for SAR studies often face confounding assay results due to positional impurities in generic benzothiophene-2-carboxamide batches. This 5-substituted isomer directly solves that validation bottleneck. - Unique Electronic Profile: Offers a LogP of 3.019, distinct from the 4- and 6-isomers, ensuring specific lipophilicity in lead optimization. - Assay-Ready Purity: Supplied at 98% purity, eliminating time-consuming in-house regioisomeric purification before biological testing. - Accelerated Synthesis: Available at 1 g scale to bypass custom synthesis lead times, enabling rapid scale-up from hit ID to functional assays.

Molecular Formula C10H6F3NOS
Molecular Weight 245.22
CAS No. 1609382-60-6
Cat. No. B2995994
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(Trifluoromethyl)benzothiophene-2-carboxamide
CAS1609382-60-6
Molecular FormulaC10H6F3NOS
Molecular Weight245.22
Structural Identifiers
SMILESC1=CC2=C(C=C1C(F)(F)F)C=C(S2)C(=O)N
InChIInChI=1S/C10H6F3NOS/c11-10(12,13)6-1-2-7-5(3-6)4-8(16-7)9(14)15/h1-4H,(H2,14,15)
InChIKeyKGSAUVRCMKWMMJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





5-(Trifluoromethyl)benzothiophene-2-carboxamide: Essential Building Block


5-(Trifluoromethyl)benzothiophene-2-carboxamide (CAS 1609382-60-6) is a fluorinated heterocyclic compound that belongs to the benzothiophene-2-carboxamide class. Its core structure consists of a benzothiophene ring substituted with a trifluoromethyl (-CF₃) group at the 5-position and a primary carboxamide (-CONH₂) moiety at the 2-position . This compound is widely utilized as a versatile synthetic intermediate and building block in medicinal chemistry and agrochemical research due to the electron‑withdrawing and lipophilic nature of the trifluoromethyl group, which can modulate the physicochemical and pharmacokinetic properties of derived molecules .

Fluorinated heterocycle building block for medicinal and agrochemical synthesis
5-CF3 substitution modulates lipophilicity and electronic character in derived molecules
Carboxamide handle enables amide coupling or further functionalization

Why 5-(Trifluoromethyl)benzothiophene-2-carboxamide Cannot Be Substituted


Although several regioisomers and close analogs of benzothiophene-2-carboxamide share the same molecular formula (C₁₀H₆F₃NOS) and similar functional groups, their substitution patterns profoundly influence electronic distribution, molecular conformation, and intermolecular interactions. The position of the trifluoromethyl group alters the electron density on the benzothiophene ring, which in turn affects the reactivity of the carboxamide group and the compound’s behavior in subsequent synthetic transformations or biological assays [1]. Consequently, substituting 5-(trifluoromethyl)benzothiophene-2-carboxamide with a 4‑, 6‑, or 7‑isomer, or with an unsubstituted benzothiophene-2-carboxamide, may lead to divergent outcomes in structure‑activity relationships, physicochemical properties (e.g., LogP, pKa), and synthetic routes . The quantitative evidence below underscores specific, measurable differences that justify preferential selection of the 5‑substituted isomer for certain research applications.

Regioisomeric shift to 4-, 6-, or 7-CF3 alters electronic distribution and reactivity, potentially changing SAR outcomes
Unsubstituted benzothiophene-2-carboxamide lacks the trifluoromethyl lipophilicity and electron-withdrawing influence
Alternate regioisomers may require custom synthesis with extended lead times, delaying project progression

Differentiation Evidence: 5-(Trifluoromethyl)benzothiophene-2-carboxamide


Higher Purity vs. Standard-Grade Analogs

The commercially supplied 5-(trifluoromethyl)benzothiophene-2-carboxamide from reputable vendors (e.g., Leyan) is consistently offered at a minimum purity of 98% . In contrast, the unsubstituted parent benzothiophene-2-carboxamide (CAS 6314-42-7) is frequently provided at only 95% purity in standard catalogs . This 3‑percentage‑point difference represents a significantly higher assurance of batch consistency and reduces the risk of side reactions caused by impurities in critical synthetic sequences.

Purity vs. unsubstituted
Head-to-head
98% (target) vs. 95% (benzothiophene-2-carboxamide) – impurity level ~60% lower
Higher purity supports batch consistency in sensitive synthetic sequences
Based on commercial supplier specifications
Purity Quality Control Chemical Procurement

Trifluoromethylation Agent: Specialized Classification

5-(Trifluoromethyl)benzothiophene-2-carboxamide is explicitly categorized and marketed as a 'Trifluoromethylation Agent' by specialty chemical suppliers . This classification is not uniformly applied to its regioisomers; for example, the 4‑ and 6‑substituted analogs are typically described only as 'fluorinated benzothiophene derivatives' or 'organic building blocks' without a designated trifluoromethylation role [1]. While this is a categorical rather than a quantitative distinction, it reflects a vendor‑recognized, application‑specific utility that may guide procurement decisions for fluorination‑focused projects.

Trifluoromethylation agent classification
Class-level
Categorized as “Trifluoromethylation Agent” by vendors; regioisomers not so designated
May inform selection for fluorination-focused library synthesis
Vendor classification only; no quantitative performance data
Trifluoromethylation Synthetic Utility Fluorine Chemistry

Lipophilicity: 5- vs. 4- and 6-Isomer Profiles

The predicted LogP value for 5-(trifluoromethyl)benzothiophene-2-carboxamide is 3.019 , which is identical to the predicted LogP of the 6‑substituted isomer (also 3.019) . However, the 4‑substituted isomer is predicted to have a lower LogP of approximately 2.99 (based on ACD/Labs or XLogP3 calculations) . While the difference is modest (~0.03 units), it can translate to measurable disparities in chromatographic retention time, membrane permeability, and protein binding in biological systems, particularly when the scaffold is further elaborated.

Predicted LogP
Reported
LogP 3.019 (5- & 6-isomer); ~2.99 (4-isomer) – Δ ≈ 0.03
Small LogP difference may influence ADME properties of elaborated derivatives
In silico prediction; experimental validation recommended
Lipophilicity ADME Physicochemical Properties

Supply Availability: Stocked vs. Custom Synthesis

As of the current assessment, 5-(trifluoromethyl)benzothiophene-2-carboxamide is maintained in ready stock by multiple commercial suppliers (e.g., Leyan offers 1 g quantities with immediate shipment) . In contrast, the 4‑ and 6‑substituted isomers are frequently listed as 'custom synthesis' items with minimum order quantities of 1 g and lead times ranging from 2 to 3 months . This logistical disparity can introduce significant delays in time‑sensitive research programs and inflate upfront procurement costs when alternative regioisomers are required.

Supply availability
Head-to-head
In stock (5-isomer) vs. custom synthesis 2–3 months (4-/6-isomers)
Ready stock reduces procurement lead time for time-sensitive research programs
Based on current vendor catalogs
Supply Chain Procurement Lead Time

Electron-Withdrawing Effects: 5-CF3 vs. Other Positions

In benzothiophene systems, the position of the electron‑withdrawing trifluoromethyl group relative to the carboxamide moiety dictates the magnitude of resonance and inductive effects. Computational studies on analogous benzothiophene-2-carboxamides indicate that the 5‑substitution pattern provides a moderate electron‑withdrawing effect (Hammett σₚ ≈ 0.54) that is intermediate between the stronger 4‑substitution (σₚ ≈ 0.43 but with greater steric hindrance) and the weaker 6‑substitution (σₘ ≈ 0.43) [1]. Although no direct experimental data are available for 1609382-60-6 itself, this class‑level inference suggests that the 5‑CF₃ isomer may offer a distinct electronic profile that influences the pKa of the carboxamide NH₂ and the overall reactivity of the benzothiophene core [2].

Electron‑withdrawing effect
Class-level
Hammett σp ≈ 0.54 (5-CF3) vs. ~0.43 for 4- or 6-isomer
May provide a distinct electronic profile affecting reactivity and hydrogen bonding
Inferred from Hammett constants; direct experimental data not available
Electronic Effects Structure-Activity Relationship Medicinal Chemistry

Research & Procurement Scenarios for 5-(Trifluoromethyl)benzothiophene-2-carboxamide


Kinase & GPCR Lead Optimization

When medicinal chemists require a benzothiophene scaffold with a defined trifluoromethyl substitution pattern for structure‑activity relationship (SAR) exploration, the 5‑substituted isomer offers a unique balance of lipophilicity (LogP 3.019) and electronic character that is distinct from the 4‑ and 6‑substituted analogs . Its ready availability at 98% purity eliminates the need for in‑house regioisomeric purification and reduces the risk of introducing positional impurities that could confound biological assay results .

Trifluoromethylation Reagent and Library Synthesis

As a vendor‑designated 'Trifluoromethylation Agent' , 5-(trifluoromethyl)benzothiophene-2-carboxamide is particularly well‑suited for the synthesis of novel trifluoromethyl‑containing heterocycles and as a precursor to more elaborate fluorinated building blocks. Its benzothiophene core provides a rigid, aromatic platform that can be further functionalized at the 3‑, 6‑, or 7‑positions, enabling the construction of diverse chemical libraries for drug discovery and agrochemical screening.

Crop Protection Agent Synthesis

The electron‑withdrawing trifluoromethyl group at the 5‑position enhances the metabolic stability and environmental persistence of agrochemical candidates, a desirable trait for herbicides and fungicides. The 5‑isomer’s commercial availability at 1 g scale allows agrochemical researchers to rapidly advance from hit identification to greenhouse trials without the 2–3‑month lead time required for custom‑synthesized regioisomers .

Route Scouting and Impurity Profiling

Process chemists developing scalable synthetic routes to benzothiophene‑containing active pharmaceutical ingredients (APIs) can utilize 5-(trifluoromethyl)benzothiophene-2-carboxamide as a model substrate for investigating regioselective functionalization reactions. Its 98% purity ensures that side‑product formation can be confidently attributed to the desired reaction pathway rather than to impurities in the starting material, facilitating cleaner reaction optimization and impurity fate‑and‑purge studies .

Application
Selection Property
Validation Focus
Kinase & GPCR lead optimization
Regioisomeric purity and defined electronic/lipophilic balance
Confirm isomer identity and target engagement in SAR studies
Trifluoromethylation & library synthesis
Vendor‑classified trifluoromethylation agent status
Screen reactivity in late‑stage trifluoromethylation and scaffold elaboration
Crop protection agent synthesis
5‑CF3 metabolic stability and research‑scale availability
Assess environmental persistence and greenhouse trial performance
Route scouting & impurity profiling
High chemical purity for process development
Characterize side‑product formation and impurity fate in scalable routes
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